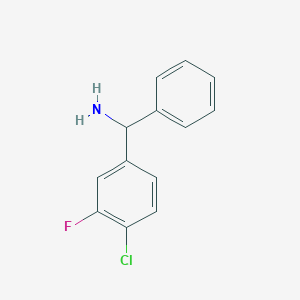

(4-Chloro-3-fluorophenyl)(phenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Chloro-3-fluorophenyl)(phenyl)methanamine” is a chemical compound with the molecular formula C13H11ClFN . It is also known by other names such as 4-Chloro-3-fluorobenzylamine .

Molecular Structure Analysis

The molecular structure of “(4-Chloro-3-fluorophenyl)(phenyl)methanamine” consists of a benzene ring substituted with a chlorine atom and a fluorine atom, and an attached phenyl group through a methanamine linkage . The InChI code isInChI=1S/C7H7ClFN/c8-6-2-1-5 (4-10)3-7 (6)9/h1-3H,4,10H2 . Physical And Chemical Properties Analysis

The molecular weight of “(4-Chloro-3-fluorophenyl)(phenyl)methanamine” is 159.59 g/mol . It has a computed XLogP3-AA value of 1.5, indicating its relative hydrophobicity . It has one hydrogen bond donor and two hydrogen bond acceptors .Scientific Research Applications

Biased Agonists for Serotonin Receptors :

- A study by Sniecikowska et al. (2019) involved the design of novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds structurally related to (4-Chloro-3-fluorophenyl)(phenyl)methanamine. These derivatives function as "biased agonists" for serotonin 5-HT1A receptors. The study found that these compounds selectively preferred ERK1/2 phosphorylation pathways and demonstrated high 5-HT1A receptor affinity. The lead compound showed potent antidepressant-like activity, suggesting potential therapeutic applications for depression treatment Sniecikowska et al., 2019.

Alzheimer's Disease Research :

- Kumar et al. (2013) synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives as multitargeted ligands for Alzheimer's disease treatment. These compounds, structurally similar to (4-Chloro-3-fluorophenyl)(phenyl)methanamine, were found to be potent inhibitors of acetylcholinesterase and monoamine oxidase, with good in vitro activity. This suggests their potential application in the development of Alzheimer's disease therapies Kumar et al., 2013.

Material Science and Luminescence Studies :

- Tong et al. (2004) investigated the transport and luminescence properties of naphthyl phenylamine compounds, including N-(4-chlorophenyl), N′-phenyl-1-naphthylamine, and N-(4-fluorophenyl), N′-phenyl-1-naphthylamine. These compounds, related to (4-Chloro-3-fluorophenyl)(phenyl)methanamine, were found to have significant implications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) Tong et al., 2004.

Cancer Research and Photocytotoxicity :

- Basu et al. (2014) explored the photocytotoxic properties of iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, including compounds structurally related to (4-Chloro-3-fluorophenyl)(phenyl)methanamine. These complexes showed potential as photocytotoxic agents in cancer therapy, capable of generating reactive oxygen species when exposed to red light Basu et al., 2014.

Synthesis of Novel Compounds and Spectral Analysis :

- In a study by Dekić et al. (2020), a novel coumarin derivative, which included structural elements similar to (4-Chloro-3-fluorophenyl)(phenyl)methanamine, was synthesized and characterized through spectral analysis. This research contributes to the synthesis and understanding of new chemical compounds Dekić et al., 2020.

Mechanism of Action

Mode of Action

It is known that similar compounds can interact with various receptors and enzymes, altering their function and leading to changes in cellular processes .

Pharmacokinetics

Based on its physicochemical properties, it is predicted to have high gastrointestinal absorption and to be bbb permeant . Its lipophilicity (Log Po/w) is predicted to be around 1.76 to 2.2 , which could influence its distribution within the body. More detailed studies are needed to confirm these predictions and to understand the impact on the compound’s bioavailability.

properties

IUPAC Name |

(4-chloro-3-fluorophenyl)-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHENVDCTMLHCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)Cl)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-3-fluorophenyl)(phenyl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorobenzyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2432384.png)

![(4-benzylpiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2432386.png)

![2-[(E)-3-methylbutylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2432392.png)

![1-((4-chlorophenyl)sulfonyl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2432394.png)

![3-[5,6-dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2432396.png)

![2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol](/img/structure/B2432401.png)

![8-isobutyl-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2432404.png)